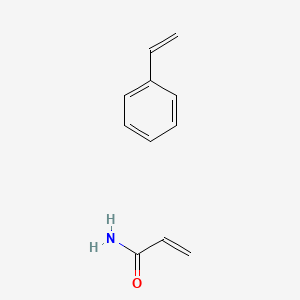

Prop-2-enamide;styrene

Descripción general

Descripción

Prop-2-enamide;styrene, is a high molecular weight compound formed by the polymerization of 2-propenamide and ethenylbenzene. This compound is known for its excellent film-forming, dispersing, lubricating, and adsorbing properties. It is widely used in various industrial applications, including adhesives, coatings, and personal care products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenamide, polymer with ethenylbenzene, typically involves free radical polymerization. This process can be initiated using thermal or photochemical methods. The reaction is carried out in the presence of a suitable initiator, such as benzoyl peroxide or azobisisobutyronitrile, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the polymerization process is often conducted in bulk or solution. The choice of solvent and reaction conditions can significantly influence the molecular weight and properties of the resulting polymer. Common solvents used include toluene, xylene, and ethyl acetate .

Análisis De Reacciones Químicas

Types of Reactions

Prop-2-enamide;styrene, can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products

Oxidation: Oxidized derivatives of the polymer.

Reduction: Reduced forms of the polymer.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Prop-2-enamide;styrene is characterized by its excellent film-forming , dispersing , lubricating , and adsorbing properties. These characteristics arise from the polymer's ability to form stable films and interact with various substrates. The polymer chains can adsorb onto surfaces, providing a lubricating and protective layer. In drug delivery systems, the polymer matrix encapsulates active pharmaceutical ingredients, allowing controlled release through diffusion and degradation processes .

Chemistry

- Dispersing Agent : this compound is frequently used as a dispersing agent in chemical formulations, enhancing the stability and performance of various products.

- Polymerization Studies : Research has focused on the kinetics of radical polymerizations involving prop-2-enamide, providing insights into propagation and termination rate coefficients which are essential for optimizing polymer synthesis .

Biology

- Hydrogels for Biomedical Applications : The compound is employed in preparing hydrogels that can be utilized in tissue engineering and regenerative medicine due to their biocompatibility and tunable properties.

Medicine

- Drug Delivery Systems : Its biocompatibility makes this compound suitable for drug delivery applications. The controlled release properties are particularly beneficial for therapeutic agents that require sustained release profiles .

Adhesives

This compound is used in formulating adhesives due to its strong adhesion properties. It enhances the bonding strength between various substrates, making it valuable in construction and manufacturing industries.

Coatings

The compound's film-forming ability allows it to be utilized in coatings that provide protective layers on surfaces, improving durability and resistance to environmental factors.

Personal Care Products

In personal care formulations, this compound acts as a thickening agent and emulsifier, contributing to the texture and stability of products such as creams and lotions.

Case Study 1: Drug Delivery Systems

A study demonstrated the efficacy of this compound-based hydrogels in delivering anti-cancer drugs. The hydrogels were designed to provide a controlled release over an extended period, significantly improving therapeutic outcomes compared to traditional delivery methods .

Case Study 2: Adhesive Formulations

Research on adhesive formulations incorporating this compound showed improved bond strength under various environmental conditions. This finding highlights its potential for use in automotive and construction adhesives where durability is critical.

Mecanismo De Acción

The mechanism of action of 2-propenamide, polymer with ethenylbenzene, involves its ability to form stable films and interact with various substrates. The polymer chains can adsorb onto surfaces, providing a lubricating and protective layer. In drug delivery systems, the polymer matrix can encapsulate active pharmaceutical ingredients, allowing for controlled release through diffusion and degradation processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Propenoic acid, polymer with ethenylbenzene

- 2-Propenoic acid, polymer with ethenylbenzene and 2-propenamide

- Prop-2-enamide;styrene and formaldehyde

Uniqueness

This compound, is unique due to its specific combination of 2-propenamide and ethenylbenzene monomers, which impart distinct properties such as enhanced film-forming ability and biocompatibility. Compared to similar compounds, it offers better performance in applications requiring strong adhesion and controlled release .

Actividad Biológica

Prop-2-enamide;styrene, a compound formed from the reaction of prop-2-enamide and styrene, has garnered attention in recent years for its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its dual functional groups: the amide group from prop-2-enamide and the styrenic moiety. This structural combination may influence its biological interactions significantly.

1. Antimicrobial Activity

Research has shown that compounds related to this compound exhibit notable antimicrobial properties. A study indicated that various derivatives demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 12.9 µM, suggesting strong antimicrobial potential .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 25.9 | Staphylococcus aureus |

| Compound B | 12.9 | Mycobacterium tuberculosis |

2. Anti-inflammatory Potential

The anti-inflammatory effects of this compound derivatives were evaluated using the THP1-Blue™ NF-κB cell line. Compounds showed varying degrees of inhibition on the NF-κB pathway, which is crucial in inflammatory responses. Notably, certain substitutions on the phenyl ring enhanced anti-inflammatory activity, while others had negligible effects .

| Compound | NF-κB Inhibition (%) | Observations |

|---|---|---|

| Compound C | 9 | Moderate inhibition |

| Compound D | 15 | Significant increase in activity |

3. Cytotoxicity

Cytotoxicity assays revealed that most tested compounds exhibited low toxicity (IC50 > 20 µM), with a few exceptions showing significant cytotoxic effects at lower concentrations. For instance, one compound demonstrated an IC50 of 6.5 ± 1.0 µM, indicating a need for careful evaluation in therapeutic applications .

Case Study 1: Reactivity and Toxicity

A study on acrylamides highlighted the reactivity of related compounds with glutathione (GSH), which is critical for understanding potential cytotoxic mechanisms. The study established correlations between reactivity rates and cytotoxicity across different cell lines, emphasizing the importance of metabolic activation in determining biological outcomes .

Case Study 2: Structure-Activity Relationships

Another investigation focused on the structure-activity relationships (SAR) of prop-2-enamide derivatives indicated that specific substituents on the aromatic ring significantly influenced both antimicrobial and anti-inflammatory activities. This research underscores the relevance of chemical modifications in enhancing biological efficacy .

Propiedades

IUPAC Name |

prop-2-enamide;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C3H5NO/c1-2-8-6-4-3-5-7-8;1-2-3(4)5/h2-7H,1H2;2H,1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNONFBDPKFXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124400-28-8, 24981-13-3, 737001-22-8, 133097-40-2 | |

| Record name | 2-Propenamide, polymer with ethenylbenzene, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124400-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylamide-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24981-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, polymer with ethenylbenzene, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737001-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, polymer with ethenylbenzene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133097-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90947854 | |

| Record name | Prop-2-enimidic acid--ethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24981-13-3 | |

| Record name | Ethenylbenzene, polymer with 2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024981133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, polymer with ethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-enimidic acid--ethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.